Diaminoethane tartrate
Description
Contextualization of Diaminoethane Tartrate within Chemical Sciences
This compound, systematically known as ethylenediamine (B42938) tartrate (EDT), is an organic salt formed from the reaction of the diamine, 1,2-diaminoethane (more commonly ethylenediamine), and tartaric acid. tandfonline.com This compound exists as a crystalline solid where the ethylenediamine molecule is protonated, forming a dication, which then engages in ionic interactions with tartrate anions. The structure is significantly stabilized by an extensive network of hydrogen bonds. iucr.org
In the broader context of chemical sciences, this compound holds relevance in several key areas. Primarily, it is recognized within the field of Coordination Chemistry . The ethylenediamine component is a classic bidentate chelating agent, meaning its two nitrogen atoms can donate lone pairs of electrons to a central metal ion, forming stable complexes. While the tartrate salt itself is a subject of study, the principles of chelation it embodies are fundamental to understanding metal-ligand interactions.
Furthermore, the compound is significant in Stereochemistry . Tartaric acid is a chiral molecule, existing as different stereoisomers. This chirality is imparted to the salt, making this compound useful as a resolving agent. It has been employed in the separation of enantiomers of coordination complexes, such as tris(ethylenediamine)cobalt(III) chloride. acs.org
In Materials Science and Solid-State Chemistry , this compound is noted for its specific crystalline properties. Its crystals have been investigated for applications in electronics due to their piezoelectric nature, where mechanical stress induces an electric charge. acs.orgchemicalbook.com More recent studies have also explored its potential for nonlinear optical (NLO) applications. researchgate.net The study of its crystal growth and different hydrated forms has also provided valuable insights into crystallization processes and solid-state transformations. iucr.orgaip.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,3-dihydroxybutanedioic acid,ethane-1,2-diamine | echemi.com |
| Common Name | Ethylenediamine tartrate (EDT) | |
| CAS Number | 22719-15-9 | |
| Molecular Formula | C₆H₁₄N₂O₆ | chemicalbook.com |
| Molecular Weight | 210.19 g/mol | chemicalbook.com |
| Appearance | Crystalline solid | ontosight.ai |
| Structure | Ionic salt of protonated ethylenediamine and tartrate anions | researchgate.net |
| Crystal System | Monoclinic (anhydrous form) | iucr.org |
| Space Group | P2₁ (anhydrous form) | iucr.org |
Historical Trajectories in Diamine-Tartrate Chemistry Research
The study of diamine-tartrate salts is rooted in the foundational principles of coordination and stereochemistry. Tartaric acid and its salts have been central to the history of stereochemistry since the 19th century. The use of tartrates as resolving agents for chiral compounds became a standard technique, and their interaction with metal-amine complexes was a subject of early coordination chemistry research. acs.orgiucr.org
Specific academic and industrial interest in this compound surged during World War II. Researchers at Bell Labs, including Alan Holden, developed methods for growing large single crystals of the compound. aip.org This research was driven by the need for new piezoelectric materials for use in communication and underwater sound applications. aip.org Following this period, this compound, along with compounds like ammonium (B1175870) dihydrogen phosphate, was produced in significant quantities for its utility in controlling electric frequencies. chemicalbook.comaip.org
A notable publication from 1948 in the journal Analytical Chemistry provided key crystallographic data for ethylenediamine d-tartrate, establishing its monoclinic crystal system. acs.org This work laid the groundwork for more detailed structural investigations in the decades that followed and marked the formal characterization of the compound in scientific literature. The early focus was thus heavily on its practical physical properties, particularly those relevant to electronic components. acs.orgchemicalbook.com
Evolution of Academic Research on this compound
Following the initial focus on its piezoelectric applications, research on this compound evolved towards a more fundamental understanding of its structure and properties. The 1970s saw significant advancements in its structural elucidation through single-crystal X-ray and neutron diffraction techniques. A 1977 neutron diffraction study of anhydrous ethylenediamine d-tartrate precisely located all hydrogen atoms, providing a detailed picture of the extensive interionic hydrogen bonding network that stabilizes the crystal lattice. iucr.org
During this period, researchers also identified and characterized different forms of the compound. A study published in 1977 detailed the crystal and molecular structure of ethylenediamine ditartrate dihydrate, a novel hydrated form discovered during crystal growth experiments. iucr.org This discovery highlighted the importance of controlling temperature and solution conditions during crystallization, as different stable forms could be produced. iucr.orgaip.org The existence of both anhydrous and hydrated forms prompted further investigation into the thermodynamics of its crystallization. aip.org
In more recent decades, research has expanded to explore other functional properties of this compound and its derivatives. Studies have investigated the nonlinear optical (NLO), ferroelectric, and piezoelectric properties of the dihydrate form, known as ethylenediamine ditartrate dihydrate (EDADTDH). researchgate.net This shift reflects a broader trend in materials chemistry to find new organic materials with useful electronic and photonic properties. Furthermore, research has also explored the synthesis of polymers derived from the reaction of 1,2-diaminoethane and diethyl tartrate, creating novel materials with potential photocrosslinking capabilities. tandfonline.com This demonstrates a continuous evolution from studying a simple salt for a single application to exploring its potential as a building block for more complex functional materials.
Table 2: Comparative Crystallographic Data for this compound Forms
| Parameter | Anhydrous Ethylenediamine d-Tartrate | Ethylenediamine Ditartrate Dihydrate | Reference |
| Formula | C₆H₁₄N₂O₆ | [2(C₄H₅O₆)⁻][(C₂H₁₀N₂)₂⁺]·2H₂O | iucr.orgiucr.org |
| Crystal System | Monoclinic | Tetragonal | iucr.orgiucr.org |
| Space Group | P2₁ | P4₁2₁2 | iucr.orgiucr.org |
| Unit Cell (a) | 8.974(5) Å | 7.531(4) Å | iucr.orgiucr.org |
| Unit Cell (b) | 8.797(5) Å | 7.531(4) Å | iucr.orgiucr.org |
| Unit Cell (c) | 5.984(4) Å | 30.065(8) Å | iucr.orgiucr.org |
| Unit Cell (β) | 105.40(10)° | 90° | iucr.orgiucr.org |
| Molecules (Z) | 2 | 4 | iucr.orgiucr.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
76891-07-1 |
|---|---|
Molecular Formula |
C6H14N2O6 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;ethane-1,1-diamine |
InChI |
InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;1-2(3)4/h1-2,5-6H,(H,7,8)(H,9,10);2H,3-4H2,1H3 |
InChI Key |
HJTCSNBENABYOQ-UHFFFAOYSA-N |
SMILES |
CC(N)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(N)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations of Diaminoethane Tartrate
Solution-Based Crystallization Techniques
Solution-based crystallization is a primary method for producing diaminoethane tartrate. This approach involves the reaction of diaminoethane (commonly known as ethylenediamine) with tartaric acid in a suitable solvent, followed by crystallization induced by changes in temperature or solvent concentration.
The formation of this compound is fundamentally an acid-base reaction. A typical synthesis involves dissolving ethylenediamine (B42938) and L-(+)-tartaric acid in their stoichiometric ratio in deionized water. researchgate.net For the formation of the tartrate salt, a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid is generally used. researchgate.net
Precise pH control is essential to ensure the complete formation of the desired salt and to prevent the formation of byproducts. The reaction is typically conducted under neutral to slightly acidic conditions. Maintaining the pH within a specific range is crucial for successful synthesis, with industrial processes often utilizing automated titration systems for this purpose. researchgate.net A patent for growing ethylenediamine tartrate crystals specifies maintaining an alkaline pH between 5.5 and 8, with a pH of approximately 7.5 being optimal, often controlled by the addition of ammonium (B1175870) hydroxide. nih.gov
| Parameter | Optimal Range | Control Method |
| Molar Ratio (Ethylenediamine:Tartaric Acid) | 1:2 | Precise weighing of reactants |
| pH | 6.5 - 8.0 | Manual or automated titration (e.g., with ammonium hydroxide) |
This table presents typical parameters for the stoichiometric synthesis of this compound, emphasizing the importance of pH control.
Once the reactants are fully dissolved and the salt has formed in solution, the isolation of solid this compound is achieved through crystallization. The technique chosen significantly affects the crystal's size, shape, and purity. researchgate.net
Two common methods are employed for this purpose:
Gradual Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. This reduction in temperature decreases the solubility of the salt, leading to supersaturation and subsequent crystal formation. For ethylenediamine tartrate, this process is carefully managed within a temperature range of about 40.6°C to 50°C to prevent the formation of a hydrate (B1144303) at lower temperatures or decomposition at higher temperatures. nih.gov A typical laboratory procedure might involve heating the solution to around 60°C to ensure complete dissolution, followed by slow cooling to room temperature, and then further chilling to maximize crystal yield. researchgate.netfrontiersin.org
Slow Evaporation: In this technique, single crystals of high quality can be grown by allowing the solvent to evaporate slowly from the solution at a constant temperature, typically ambient temperature. google.comnih.gov This method, known as the slow evaporation solution growth technique (SEST), gradually increases the concentration of the solute, leading to controlled crystal growth. google.comnih.gov
| Crystallization Parameter | Value/Range | Purpose |
| Initial Dissolution Temperature | ~60°C | Ensure complete dissolution of reactants. researchgate.net |
| Cooling Crystallization Range | 40.6°C to 50°C | Induce crystallization while avoiding hydrate formation or decomposition. nih.gov |
| Final Cooling Temperature | Room Temperature, then 4°C | Maximize the yield of precipitated crystals. frontiersin.org |
| Evaporation Temperature | Ambient/Room Temperature | Promote slow, controlled growth of high-quality single crystals. google.comnih.gov |
This table outlines key temperature parameters used in controlled crystallization methods for this compound.
Recrystallization is a fundamental technique used to purify the crude this compound solid. nih.govgoogle.com The process involves dissolving the impure compound in a minimum amount of a hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool, whereupon the purified compound crystallizes out. avantorsciences.comcnr.it
A documented procedure for a similar tartrate salt involves dissolving the crude solid in boiling water, followed by the addition of ethanol (B145695). The homogenous solution is then allowed to cool slowly to room temperature to form crystals. These purified crystals are collected by filtration, washed with cold ethanol to remove any remaining soluble impurities from the mother liquor, and then dried under reduced pressure. To achieve high purity, this recrystallization process may be repeated multiple times. researchgate.net
The key to successful recrystallization is the selection of an appropriate solvent system where the desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. nih.gov
Solvent-Antisolvent Systems for Enhanced Yields
Solvent-antisolvent crystallization is an alternative precipitation method that can enhance yields and control particle size. researchgate.net The technique involves dissolving the compound in a "solvent" in which it is readily soluble, and then adding an "antisolvent" in which the compound is insoluble but which is miscible with the solvent. This addition rapidly reduces the solubility of the solute, creating a high level of supersaturation and inducing crystallization. google.com
The efficiency of the solvent-antisolvent method is highly dependent on several parameters, with the ratio of solvent to antisolvent being a critical factor. A higher volume ratio of antisolvent to solvent generally leads to a more rapid decrease in the drug's solubility, resulting in a faster precipitation of the compound. This rapid supersaturation promotes a high nucleation rate, which in turn can lead to the formation of smaller particles.
Other key parameters that influence crystallization efficiency and particle characteristics include:
Rate of Antisolvent Addition: A faster addition rate increases the mixing efficiency, leading to a shorter time for crystal growth and typically resulting in smaller crystals. researchgate.net
Temperature: Lower temperatures generally decrease the solubility of the compound in the solvent-antisolvent mixture, leading to higher supersaturation and the formation of smaller particles.
Concentration: The initial concentration of the solute in the solvent can affect the rate of aggregation and the final particle size.
For instance, a procedure for a tartrate salt derivative involves dissolving the compound in a minimal amount of a solvent like methanol, followed by the dropwise addition of an antisolvent such as ether until a white precipitate appears. frontiersin.org In another example that functions as an antisolvent system, ethanol is added to a hot aqueous solution of a tartrate salt to induce crystallization upon cooling. researchgate.net The optimization of these parameters is essential for controlling crystal size and maximizing yield. researchgate.net
| Parameter | Effect on Crystal Size | Rationale |
| Increasing Antisolvent Ratio | Decrease | Rapidly increases supersaturation, leading to high nucleation rate. |
| Increasing Addition Rate | Decrease | Reduces time available for crystal growth. researchgate.net |
| Decreasing Temperature | Decrease | Lowers solubility, increasing supersaturation. |
This table summarizes the general effects of key process parameters on crystal size in solvent-antisolvent crystallization.
In industrial-scale production, the use of large volumes of organic solvents raises significant environmental and economic concerns. Solvents often account for the majority of the mass utilized in chemical processes and contribute significantly to waste generation. This waste, which includes volatile organic compounds (VOCs), can have harmful environmental impacts, contributing to air pollution.
Therefore, solvent recovery is a critical aspect of sustainable industrial processes. The most common method for solvent recovery is distillation, a process that separates the solvent from contaminants by heating the mixture to vaporize the solvent, which is then condensed back into a purified liquid form. nih.govgoogle.com This allows for the reuse of the solvent, which significantly reduces both the cost of purchasing new solvent and the costs associated with waste disposal. avantorsciences.com
The principles of green chemistry guide the selection of solvents to minimize environmental impact. This involves choosing solvents that are less toxic, biodegradable, and derived from renewable resources where possible. google.com For industrial processes involving this compound, implementing robust solvent recovery systems and selecting more environmentally benign solvents are key strategies for improving the economic viability and sustainability of the manufacturing process. researchgate.net
Emerging Synthesis Approaches for this compound
Emerging synthetic methodologies for this compound are shifting towards more sustainable and efficient processes. These novel approaches aim to reduce solvent use, minimize waste, and enhance control over the crystalline product's properties.
Mechanochemical Synthesis Pathways
Mechanochemical synthesis, a solvent-free or low-solvent technique, is gaining traction for the production of organic salts like this compound. This method involves the direct grinding or milling of solid reactants, where mechanical energy initiates the chemical reaction. The formation of this compound via this pathway would involve the co-grinding of solid diaminoethane and solid tartaric acid. The energy imparted by milling facilitates the acid-base reaction, leading to the formation of the salt.
This approach offers several advantages over traditional solution-based methods, including reduced reaction times, lower energy consumption, and the elimination of solvent waste, contributing to a greener chemical process. The absence of a solvent also simplifies product isolation and purification. Research into the mechanochemical synthesis of various organic salts has demonstrated its potential for high-yield, environmentally friendly production.
Comparative Analysis of Crystal Quality and Yield across Synthesis Methods
| Synthesis Method | Typical Yield (%) | Crystal Size Distribution | Purity (%) |
| Solution Crystallization | 85-95 | Broad to Moderate | 98-99.5 |
| Mechanochemical Synthesis | >98 | Narrow | >99 |
This table presents illustrative data based on general principles of organic salt synthesis and may not represent empirically validated results for this compound.
Solution crystallization, while a well-established technique, can sometimes lead to a broader distribution of crystal sizes and the potential for solvent inclusion within the crystal lattice. The yield can also be influenced by the solubility of the product in the chosen solvent. In contrast, mechanochemical synthesis often results in higher yields due to the solvent-free environment and can produce crystals with a narrower size distribution, which is advantageous for downstream processing. The quality of crystals from both methods can be assessed using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and differential scanning calorimetry (DSC) to determine melting point and purity. Studies on analogous organic tartrate salts have shown that crystal morphology can vary significantly with the synthesis route, affecting properties like flowability and dissolution rate. fptt.ru
Industrial-Scale Production Considerations and Process Optimization
Scaling up the production of this compound from the laboratory to an industrial scale introduces several challenges that require careful process optimization. The goal is to ensure consistent product quality, maximize yield, and maintain a safe and environmentally responsible manufacturing process. wikipedia.org
Seed Crystal Optimization for Uniform Growth
Seeding is a critical step in controlling crystallization processes on an industrial scale. mt.com The introduction of seed crystals helps to control the final crystal size distribution and polymorphism, ensuring batch-to-batch consistency. researchgate.net Optimizing the seed recipe is as crucial as controlling the temperature profile. researchgate.net
For the uniform growth of this compound crystals, the following seed parameters must be optimized:
Seed Size Distribution: A narrow seed size distribution is preferable to achieve a uniform final product. Optimizing seed size can have a more significant impact on the final crystal size than adjusting the supersaturation profile. mit.edu
Seed Loading (Mass): The amount of seed material introduced influences the number of growth sites. Typical industrial seed loading can range from 0.1% to 5% by weight, depending on the desired outcome. researchgate.net
Seed Quality: The physical and chemical properties of the seed crystals, including their purity, crystal form, and surface characteristics, are critical. High-quality seeds act as effective templates for crystal growth. acs.org
| Parameter | Objective | Impact on Crystal Growth |
| Seed Size | Narrow Distribution | Promotes uniform product crystal size |
| Seed Loading | Optimized Mass | Controls the number of nucleation sites |
| Seed Quality | High Purity, Desired Polymorph | Ensures consistent product form and purity |
This table provides a general framework for seed crystal optimization in crystallization processes.
By carefully controlling these seeding parameters, manufacturers can achieve a final product with a consistent and desirable crystal size distribution, which is crucial for properties such as filtration and drying efficiency. mt.com
Environmental Controls in Large-Scale this compound Production
Large-scale chemical manufacturing necessitates robust environmental controls to minimize the impact on the surrounding ecosystem. deskera.com The production of fine chemicals like this compound involves handling various substances that may pose environmental risks if not managed properly. mxdprocess.com
Key environmental considerations and control measures include:
Air Emissions: Volatile organic compounds (VOCs) from solvents (if used) and other process emissions must be controlled. This can be achieved through the use of scrubbers, filters, and other air pollution control equipment. deskera.com
Wastewater Management: Aqueous waste streams may contain residual reactants, byproducts, or the product itself. A comprehensive wastewater treatment plan, including pH neutralization and removal of organic compounds, is essential before discharge. eolss.net
Solid Waste Disposal: The synthesis of fine chemicals can generate significant waste. mxdprocess.com Proper waste management practices, including the segregation, recycling, and appropriate disposal of solid waste, are crucial.
Process Optimization for Waste Reduction: Implementing greener synthesis routes, such as mechanochemistry, can significantly reduce waste at the source. wikipedia.org Optimizing reaction conditions to maximize yield and minimize byproduct formation is also a key strategy. deskera.com
Regulatory compliance with local and international environmental standards is a critical aspect of industrial-scale production. deskera.com This includes obtaining the necessary permits, monitoring emissions, and maintaining detailed records of waste management activities. deskera.com
Crystallography and Supramolecular Architecture of Diaminoethane Tartrate
Crystal Structure Determination and Analysis
The determination of the crystal structure of diaminoethane tartrate has been achieved through advanced diffraction techniques, providing fundamental insights into its solid-state conformation.
Anhydrous diaminoethane d-tartrate crystallizes in the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle. Specifically, it belongs to the space group P2₁. iucr.org This space group indicates a primitive unit cell with a twofold screw axis as the only symmetry element. The monoclinic nature of the crystal dictates specific relationships between the unit cell parameters, where two of the intercellular angles are 90°, and one is not.
Both X-ray diffraction (XRD) and neutron diffraction have been employed to analyze the crystal structure of this compound. iucr.org Single-crystal X-ray diffraction is a definitive method for determining the atomic and molecular structure of a crystalline solid, revealing detailed information about its unit cell, molecular packing, and the network of hydrogen bonds.
Neutron diffraction studies have been particularly valuable for precisely locating the positions of hydrogen atoms within the crystal lattice. iucr.org Due to the different scattering properties of neutrons compared to X-rays, this technique allows for a more accurate determination of bond lengths and angles involving hydrogen, which is crucial for a detailed understanding of the hydrogen bonding network. iucr.org
Through diffraction studies, the unit cell parameters for anhydrous diaminoethane d-tartrate have been accurately determined. These parameters define the fundamental repeating unit of the crystal lattice. The analysis of the diffraction data also allows for an assessment of the structural perfection of the grown crystals.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₄N₂O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.974(5) |
| b (Å) | 8.797(5) |
| c (Å) | 5.984(4) |
| β (°) | 105.40(10) |
| Z (Molecules per unit cell) | 2 |
Hydrogen Bonding Networks and Intermolecular Interactions
The stability of the this compound crystal lattice is significantly influenced by an extensive and intricate network of hydrogen bonds. These interactions occur between the protonated amine groups of the diaminoethane cation and the carboxylate and hydroxyl groups of the tartrate anion.
Detailed analysis of the crystal structure reveals both intramolecular and intermolecular hydrogen bonds.
Intermolecular Hydrogen Bonds: The structure is stabilized by numerous interionic hydrogen bonds. The strongest of these are observed between the amine hydrogen atoms of the diaminoethane cation and the carboxyl oxygen atoms of the tartrate anion. Neutron diffraction data has identified the shortest of these H···O distances to be approximately 1.74 Å. iucr.org
Intramolecular Hydrogen Bonds: A weak intramolecular hydrogen bond exists within the tartrate anion itself. This bond forms between a hydroxyl group and a carboxylate oxygen atom. iucr.org The O-H distance for this bond has been measured at 0.956(6) Å with a corresponding H···O distance of 2.138(8) Å. iucr.org Interestingly, the hydroxyl group involved in this intramolecular bond also participates in a nearly symmetrically bifurcated hydrogen bond, interacting with an oxygen atom from an adjacent tartrate ion. iucr.org
| Donor-H···Acceptor | H···A Distance (Å) | Type |
|---|---|---|
| N-H···O (amine to carboxyl) | ~1.74 | Intermolecular |
| O-H···O (hydroxyl to carboxyl) | 2.138(8) | Intramolecular |
| O-H···O (hydroxyl to adjacent tartrate) | 2.142 | Intermolecular (Bifurcated) |
Supramolecular Complex Formation and Chirality
The interaction between diaminoethane and tartaric acid provides a compelling case study in the formation of chiral supramemolecular complexes. In the crystalline state of this compound, divalent anionic tartrate ions are systematically ordered through the formation of hydrogen bonds with the protonated dicationic diaminoethane. researchgate.net This self-assembly process, driven by molecular recognition and non-covalent interactions, results in a highly ordered, chiral supramolecular structure. researchgate.net
The inherent chirality of tartaric acid is a determining factor in the chirality of the resulting supramolecular assembly. The stereochemistry of the tartrate molecule directs the spatial arrangement of the diaminoethane cations, leading to the formation of a specific chiral crystal lattice. researchgate.net This process of transferring chiral information from a molecular level to a macroscopic crystalline structure is a fundamental aspect of supramolecular chemistry. researchgate.net
Hydrogen bonding is the primary driving force behind the ordering of tartrate anions within the crystal lattice of this compound. An extensive three-dimensional network of hydrogen bonds stabilizes the structure. iucr.org In the case of ethylenediamine (B42938) ditartrate dihydrate, the tartrate ions are connected "head-to-tail" by strong O-H···O hydrogen bonds, forming infinite chains. These chains are further interlinked, creating ribbons of negatively charged ions. iucr.org The protonated diaminoethane cations are then linked to these tartrate ribbons through a network of N-H···O hydrogen bonds. iucr.org
This intricate hydrogen-bonding scheme is a common feature in tartrate-containing crystals. For example, in the crystal structure of the diastereomers of (+)-(Λ-[Co(en)2(NO2)2]⁺ and (-)-(Δ)-[Co(en)2(NO2)2]⁺ with hydrogen-D-tartrate, the hydrogentartrate anions form "head-to-tail" chains, which in one case are linked to columns of the complex cations and in the other form distinct layers that sandwich the cations. researchgate.net These examples underscore the critical role of hydrogen bonding in dictating the supramolecular arrangement of tartrate anions.
| Interaction Type | Description | Significance in Supramolecular Structure |
| O-H···O | Hydrogen bonds between the hydroxyl and carboxyl groups of adjacent tartrate anions. | Leads to the formation of infinite "head-to-tail" chains of tartrate ions. |
| N-H···O | Hydrogen bonds between the protonated amine groups of diaminoethane and the oxygen atoms of the tartrate anions. | Links the cationic and anionic components, creating a stable 3D network. |
Crystal Growth Mechanisms and Polymorphism Research
The controlled crystallization of this compound is essential for its application in various fields. Understanding the mechanisms of crystal growth and the potential for polymorphism is crucial for obtaining crystals with desired properties.
The crystallization process begins with nucleation, the formation of stable crystalline nuclei from a supersaturated solution, followed by crystal growth. The rates of both nucleation and growth are dependent on factors such as supersaturation, temperature, and the presence of impurities. nih.govnih.gov
The induction time for nucleation, the time required for the first crystals to appear, is inversely related to the supersaturation of the solution. nih.gov Higher supersaturation leads to a shorter induction time and a higher nucleation rate. nih.gov The growth of the crystals then proceeds by the addition of solute molecules to the surfaces of the nuclei. The kinetics of this growth can be influenced by both diffusion of the solute to the crystal surface and the integration of the solute into the crystal lattice. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can exhibit distinct physical and chemical properties. This compound is known to exist in at least two forms: an anhydrous form and a monohydrate. iucr.org The monohydrate is the stable form when crystallized from an aqueous solution below approximately 41° C. iucr.org A dihydrated form has also been identified. iucr.org
| Polymorph | Key Characteristics | Crystallization Conditions |
| Anhydrous | Stable at higher temperatures. | Crystallized from aqueous solution above ~41° C. iucr.org |
| Monohydrate | Stable at lower temperatures. | Crystallized from aqueous solution below ~41° C. iucr.org |
| Dihydrate | A novel form observed during specific cooling experiments. iucr.org | Observed during slow cooling from 41.5 to 40°C. iucr.org |
The quality of this compound crystals is paramount for their industrial applications. Several factors can influence the final crystal quality, including the purity of the starting materials, the control over crystallization parameters, and the subsequent handling of the crystalline product.
Key factors that influence crystal quality include:
Supersaturation: The level of supersaturation affects both nucleation and growth rates. nih.gov Poor control can lead to the formation of small, imperfect crystals or amorphous precipitates.
Temperature: Temperature influences solubility and thus supersaturation. Precise temperature control is essential for reproducible crystallization. iucr.org
Solvent: The choice of solvent can affect solubility, crystal habit, and the potential for solvate (hydrate) formation. researchgate.net
Additives/Impurities: Even small amounts of impurities or intentionally added habit modifiers can significantly alter the crystal growth process and the final crystal morphology. google.comnih.gov
Agitation: The degree of mixing in the crystallizer can influence mass transfer and heat transfer, thereby affecting nucleation and growth. nih.gov
The industrial performance of a crystalline product is directly linked to its physical properties, which are a consequence of the crystal quality. For instance, crystal habit significantly impacts powder flowability, filtration characteristics, and compaction behavior during tableting. google.comrsc.orgnih.gov Crystals with a more equiaxed or bipyramidal habit generally exhibit better flow properties compared to acicular or plate-like crystals. google.com Therefore, controlling the crystallization process to produce crystals of a specific size, shape, and purity is a critical aspect of industrial manufacturing. nih.gov
Coordination Chemistry of Diaminoethane Tartrate
Ligand Properties and Chelation Mechanisms
The coordination chemistry of diaminoethane tartrate is fundamentally dictated by the properties of its constituent ions: the diaminoethane (ethylenediamine) cation and the tartrate anion. In complexation reactions, it is the neutral diaminoethane molecule that typically acts as the ligand.
Diaminoethane is a classic example of a bidentate chelating agent. nih.gov Chelating agents are compounds that can bind to a single metal ion at two or more points, forming a ring-like structure known as a chelate. nih.govmdpi.com The diaminoethane molecule possesses two nitrogen atoms, each with a lone pair of electrons, positioned to allow for the formation of a stable five-membered ring with a central metal ion. This ring structure significantly enhances the stability of the resulting complex compared to complexes formed with monodentate ligands (which bind at only one point). This phenomenon is known as the chelate effect. chemguide.co.uk
The formation of these stable chelates is crucial in various chemical applications, including the separation and determination of metal ions. researchgate.net For instance, studies have demonstrated that diaminoethane can form stable complexes with a wide array of metal ions, which is essential for understanding the behavior of these ions in chemical and biological systems.
The formation of a coordination complex involves the donation of electron pairs from a ligand (a Lewis base) to a metal ion (a Lewis acid). The two primary amine groups of the diaminoethane molecule act as the Lewis base sites. Each nitrogen atom has a lone pair of electrons that it can donate to the vacant orbitals of a metal ion, forming a coordinate covalent bond. quora.com
This electron-donating capability makes the amine groups effective nucleophiles, readily attacking electrophilic metal centers. wikipedia.org The donation of these electron pairs into the metal's d-orbitals is the fundamental electronic interaction that stabilizes the resulting metal complex. The presence of two such donating groups on a flexible ethane (B1197151) backbone allows the ligand to wrap around the metal ion, leading to the stable chelated structure. chemguide.co.uk
Formation of Metal-Diaminoethane Tartrate Complexes
Diaminoethane readily forms stable coordination complexes with a variety of transition metal ions. The resulting complexes often exhibit octahedral geometry, with three diaminoethane ligands coordinating to a single metal ion, as seen in tris(ethylenediamine) complexes. nih.gov
| Metal Ion | Example Complex Formula | Key Research Finding | Reference |
|---|---|---|---|
| Cobalt(II)/(III) | [Co(en)₃]²⁺ / [Co(en)₃]³⁺ | Forms stable octahedral complexes; the chiral tartrate anion can be used to resolve enantiomers of the Co(III) complex. The Co(II) complex is isostructural with Zn(II) and Ni(II) derivatives. researchgate.net | researchgate.net |
| Copper(II) | [Cu(en)₃]²⁺ | The d⁹ Cu²⁺ complex exhibits a significant Jahn-Teller distortion in its crystal structure. nih.gov The complex has a high overall stability constant (log K of 18.7). chemguide.co.uk | chemguide.co.uknih.gov |
| Zinc(II) | [Zn(en)₃]²⁺ | Forms a stable, isostructural complex within the first-row transition metal series. nih.gov | nih.gov |
| Cadmium(II) | [Cd(TBPAM)(en)Cl₂] | Forms octahedral mixed-ligand complexes. researchgate.net Simple complexes with diaminoethane are also well-established. | researchgate.net |
| Chromium(III) | [Cr(tartrate)] complexes | While specific this compound complexes with chromium are less detailed in the provided context, tartrate itself is known to form complexes with chromium. nih.gov | nih.gov |
Mixed-ligand complexes contain more than one type of ligand coordinated to the central metal ion. The inclusion of diaminoethane alongside other ligands allows for the fine-tuning of the electronic and structural properties of the resulting complex. These architectures are of significant interest for creating materials with specific properties.
Studies have explored the synthesis of mixed-ligand complexes of cobalt(II) using both diaminoethane and 2,2'-bipyridine. biointerfaceresearch.com Similarly, new series of mixed-ligand complexes have been prepared for Co(II), Ni(II), Cu(II), Cd(II), and Hg(II) ions, incorporating an azo compound derived from 4-methylimidazole (B133652) as a primary ligand and diaminoethane as a secondary ligand. researchgate.net These studies indicated an octahedral geometry for the resulting complexes. researchgate.net In another example, researchers investigated the formation of diastereomers in (1,2-diaminoethane)bis(L-tyrosinato)cobalt(III) complexes, demonstrating the intricate stereochemistry that can arise in these systems. nih.gov
| Metal Ion | Co-Ligands | Complex Architecture/Finding | Reference |
|---|---|---|---|
| Cobalt(III) | L-tyrosine | Formation of six theoretically possible diastereomers, five of which were isolated and characterized. nih.gov | nih.gov |
| Cobalt(II) | 2,2'-Bipyridine | Synthesis of new mononuclear [Co(L₁)₂(L₂)(H₂O)]Cl₂ and binuclear [Co₂(L₁)₄(L₂)(H₂O)₂]Cl₄ complexes. biointerfaceresearch.com | biointerfaceresearch.com |
| Co(II), Ni(II), Cu(II), Cd(II) | Azo compound from 4-methylimidazole (TBPAM) | Formation of octahedral complexes with the general formula [M(TBPAM)(en)Cl₂]. researchgate.net | researchgate.net |
Stability and Reactivity of Coordination Complexes
The stability of metal complexes involving diaminoethane is notably high due to the chelate effect. chemguide.co.uk This thermodynamic principle states that the formation of a chelate ring leads to a significant increase in the stability of the complex. This is primarily an entropy-driven effect; when one bidentate diaminoethane ligand replaces two monodentate ligands (like water molecules), the total number of free molecules in the system increases, leading to a favorable increase in entropy. chemguide.co.uk
Determination of Stability Constants (e.g., via Polarographic Studies)
The stability constant of a metal complex provides a quantitative measure of the strength of the interaction between a metal ion and its ligands in solution. ijirset.com One of the effective electrochemical techniques for determining these constants is polarography. This method relies on measuring the shift in the half-wave potential (E₁/₂) of a metal ion's reduction at a dropping mercury electrode upon the addition of a complexing agent. jlu.edu.cnnih.gov
When a ligand like diaminoethane or tartrate is added to a solution containing a metal ion, a complex is formed. This complexation alters the ease with which the metal ion is reduced. Generally, the reduction becomes more difficult, causing a shift of the half-wave potential to a more negative value. The magnitude of this shift is directly related to the stability and concentration of the metal-ligand complex.
Below is a table summarizing representative stability constants for metal complexes with ethylenediamine (B42938) (diaminoethane) determined through polarographic and potentiometric methods, illustrating the typical values obtained from such studies.
| Metal Ion | Ligand | Stepwise Constant | Overall Stability Constant (log β) | Method |
| Cd(II) | Ethylenediamine | log K₁ = 5.80 | log β₁ = 5.80 | Polarography |
| log K₂ = 4.78 | log β₂ = 10.58 | |||
| log K₃ = 1.39 | log β₃ = 11.97 | |||
| Cu(II) | Ethylenediamine | - | log β₁ = 10.55, log β₂ = 19.61 | Polarography |
| Zn(II) | Ethylenediamine | - | log β₁ = 5.9, log β₂ = 11.1, log β₃ = 14.2 | Potentiometry |
| Mn(II) | Ethylenediamine | - | log β₁ = 2.8, log β₂ = 4.8, log β₃ = 5.9 | Potentiometry |
This table is generated based on data from multiple sources for illustrative purposes. jlu.edu.cnnih.govlaboratorynotes.com
Kinetics and Mechanism of Ligand Substitution Reactions in Related Systems
The study of ligand substitution reactions in coordination complexes, such as those involving diaminoethane, is fundamental to understanding their reactivity. libretexts.org These reactions can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). nih.gov The dominant pathway is influenced by factors including the central metal ion, the nature of the ligands, and the reaction conditions. nih.govresearchgate.net
For many octahedral cobalt(III) complexes, which are typically kinetically inert, ligand substitution often proceeds via a dissociative mechanism. libretexts.orgnih.gov A notable example is the substitution of a chloride ion in trans-[Co(en)₂(Cl)₂]Cl by an incoming ligand like phenylalanine. chemeurope.com Kinetic studies of this system show that the reaction follows second-order kinetics, being first-order with respect to both the complex and the incoming ligand. chemeurope.com The activation parameters, particularly a positive entropy of activation (ΔS*), suggest a dissociative pathway where the rate-determining step involves the cleavage of a Co-Cl bond to form a five-coordinate intermediate. chemeurope.com
In contrast, square planar d⁸ complexes, such as those of Pd(II) and Pt(II), often favor associative mechanisms due to the accessibility of the metal center to the incoming nucleophile.
The chelate effect also has significant kinetic implications. Complexes with chelating ligands like diaminoethane are often more inert (i.e., undergo slower ligand substitution) than analogous complexes with monodentate ligands. This "kinetic chelate effect" arises because if one donor atom of the chelating ligand detaches, it remains in close proximity to the metal center, increasing the probability of re-coordination before the entire ligand can be replaced.
The table below presents kinetic data for a representative ligand substitution reaction in a diaminoethane-containing complex.
| Reactant Complex | Incoming Ligand | Rate Constant (k₂) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | Proposed Mechanism |
| trans-[Co(en)₂(Cl)₂]Cl | Phenylalanine | 2.97 x 10⁻¹ dm³ mol⁻¹ s⁻¹ | 96.63 | 15.71 | Dissociative (D) |
Data sourced from a kinetic study on a related system. chemeurope.com
Stereochemical Implications in Coordination Chemistry
The geometry and chirality of ligands like tartrate play a crucial role in the stereochemistry of coordination compounds, enabling processes like chiral resolution and providing insights into the mechanisms of molecular recognition.
Chiral Resolution of Enantiomeric Metal Complexes (e.g., Tris(ethylenediamine)cobalt(III) Chloride)
Many coordination complexes, such as tris(ethylenediamine)cobalt(III) ([Co(en)₃]³⁺), are chiral and exist as a pair of non-superimposable mirror images, or enantiomers (designated as Δ and Λ). wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like simple crystallization. The process of separating these enantiomers is called chiral resolution. nih.gov
A classic and widely used method for resolving racemic mixtures of chiral metal complexes is through the use of a chiral resolving agent to form diastereomers. nih.govresearchgate.net Tartaric acid and its salts are common resolving agents for cationic complexes like [Co(en)₃]³⁺. wikipedia.orgchemicalforums.com The procedure involves reacting the racemic complex with a single enantiomer of the tartrate ion, for example, (+)-tartrate. This reaction forms a pair of diastereomeric salts: Δ-Co(en)₃Cl and Λ-Co(en)₃Cl. acs.org
Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities. nih.gov This difference allows for their separation by fractional crystallization. In the case of [Co(en)₃]³⁺, one of the diastereomeric tartrate salts is significantly less soluble than the other and will crystallize out of the solution first. acs.org Once the crystals of the pure diastereomer are isolated, the tartrate resolving agent can be removed, yielding the enantiomerically pure metal complex. This method, pioneered in principle by Louis Pasteur's work with tartrate salts, remains a cornerstone of stereochemical synthesis in coordination chemistry. nih.gov
Elucidation of Chiral Discrimination Mechanisms
The success of chiral resolution using tartrate hinges on the specific molecular interactions that allow the tartrate ion to "recognize" and preferentially bind to one enantiomer of the chiral complex over the other. This chiral discrimination occurs in solution through the formation of diastereomeric ion pairs, and the difference in their stability is key. nih.gov
The mechanism of discrimination is based on the three-dimensional stereochemical fit between the chiral tartrate anion and the chiral complex cation. Several types of interactions contribute to this recognition:
Hydrogen Bonding: The carboxylate and hydroxyl groups on the tartrate ion can act as hydrogen bond acceptors, while the amine groups (N-H) of the diaminoethane ligands are hydrogen bond donors. The specific spatial arrangement of these groups on the "propeller-like" structure of the [Co(en)₃]³⁺ enantiomers allows for a more favorable, multi-point hydrogen bonding network with one enantiomer over the other. chemicalforums.com
Electrostatic Interactions: The distribution of charge on the surfaces of the ions also plays a role in the stability of the resulting ion pair.
Circular dichroism and NMR spectroscopy are powerful techniques used to study these interactions in solution. nih.gov Such studies can probe the association models between the complex and the tartrate ion, revealing differences in how the two enantiomers interact with the chiral resolving agent. nih.gov Ultimately, the discrimination mechanism is a cumulative effect of these intermolecular forces, which creates a sufficient difference in the free energy of the diastereomeric salts to allow for their effective separation. researchgate.net
Materials Science Applications
The exploration of this compound in materials science is driven by its potential to contribute to the development of new technologies. Its crystalline nature allows for the systematic study and engineering of its properties to fit specific application requirements.
This compound belongs to the monoclinic sphenoidal class of crystals, a structure that gives rise to its piezoelectric properties. capes.gov.br The piezoelectric effect, the generation of an electric charge in response to applied mechanical stress, makes this material a subject of study for use in various electromechanical devices. capes.gov.brresearchgate.net
Single crystals of Ethylenediamine Ditartrate Dihydrate (EDADTDH) have been successfully grown and analyzed, revealing notable piezoelectric characteristics. researchgate.netresearchgate.net The piezoelectric charge coefficient (d₃₃), a key measure of a material's piezoelectric response, has been determined for this compound. One study reported a high d₃₃ value of 17 pC/N for an EDADTDH crystal. researchgate.net Other research has measured the d₃₃ value at 3 pC/N, noting it as an improvement over previously reported values of 2 pC/N. researchgate.net The dynamic determination of the elastic and piezoelectric coefficients of ethylene diamine tartrate has been a subject of scientific investigation since at least 1950. capes.gov.br
Table 1: Reported Piezoelectric Charge Coefficient (d₃₃) for this compound
| Reported Value (pC/N) | Reference |
|---|---|
| 17 | researchgate.net |
| 3 | researchgate.net |
| 2 | researchgate.net |
The piezoelectric properties of this compound are conducive to applications in vibrational and acoustic devices. The dynamic determination of its elastic and piezoelectric coefficients often involves studying the longitudinal mode of vibration in narrow bars and various vibrational modes in square plates of the crystal. capes.gov.br These fundamental studies are crucial for designing components like resonators and filters used in telecommunications and other electronic systems. The ability to function as a transducer, converting electrical signals into mechanical vibrations and vice versa, is the basis for its potential use in ultrasonic devices for applications ranging from medical imaging to particle manipulation. mdpi.com
The inherent piezoelectricity of this compound makes it a candidate for sensor technology. Piezoelectric sensors leverage the material's ability to generate a measurable voltage when subjected to mechanical force, pressure, or strain. This property can be utilized to create sensors for a wide array of applications, including pressure sensors, accelerometers, and acoustic sensors. The sensitivity of such sensors is directly related to the material's piezoelectric coefficients, making the high reported d₃₃ values for this compound a promising indicator of its potential in this field. researchgate.net
This compound has been identified as an organic material exhibiting nonlinear optical (NLO) properties. researchgate.netresearchgate.net NLO materials are essential for technologies that involve the manipulation of light, such as frequency conversion, optical switching, and data storage. internationalpubls.comrasayanjournal.co.in In these materials, the polarization of the material responds nonlinearly to the electric field of intense light, typically from a laser. This allows for processes like second-harmonic generation (SHG), where the frequency of the light is doubled. The delocalization of π electrons within the organic molecular structure is often responsible for these NLO effects. nih.gov Single crystals of Ethylenediamine Ditartrate Dihydrate have been grown and confirmed to possess NLO properties, making them suitable for further investigation for optoelectronic device applications. researchgate.net
Research has confirmed that this compound exhibits ferroelectricity. researchgate.net Ferroelectric materials possess a spontaneous electric polarization that can be reversed by applying an external electric field. This property is closely linked to piezoelectricity and pyroelectricity. The study of tartrate salts has a foundational place in the history of ferroelectricity, with sodium potassium tartrate tetrahydrate, known as Rochelle Salt, being the first material in which this property was identified. ieee-uffc.org For this compound, ferroelectric behavior has been demonstrated by tracing P-E (polarization-electric field) hysteresis loops at different temperatures. researchgate.net Materials that combine ferroelectric and piezoelectric properties are valuable for applications such as non-volatile memory (FeRAM), actuators, and advanced sensors. researchgate.netmdpi.com
The development of this compound as a functional material is a direct result of crystal engineering. This field involves the design and synthesis of crystalline solids with desired physical and chemical properties. researchgate.netresearchgate.net By controlling the growth of single crystals, researchers can produce materials with high structural perfection, which is crucial for optimizing properties like piezoelectricity and NLO response. researchgate.net The slow evaporation solution growth technique is a common method used to produce high-quality single crystals of Ethylenediamine Ditartrate Dihydrate. researchgate.netresearchgate.net Through characterization techniques such as X-ray diffraction, the crystal structure can be confirmed, and its properties can be correlated with its atomic arrangement. This fundamental understanding allows for the targeted development of materials for specific applications in electronics and optics. researchgate.net
Future Directions and Interdisciplinary Research Frontiers
Exploration of Novel Synthetic Pathways for Tailored Diaminoethane Tartrate Structures
Future synthetic research will likely focus on moving beyond the classical acid-base reaction to develop more sophisticated and controlled methods for producing this compound and its derivatives. The goal is to tailor the compound's structure at the molecular level to enhance or introduce specific properties.
One promising avenue is the synthesis of functionalized tartaric acid and diaminoethane derivatives prior to salt formation. For instance, modifying the carboxyl or hydroxyl groups of tartaric acid or the amine groups of diaminoethane could introduce new functionalities. These modifications could include the attachment of photoresponsive moieties, polymerizable groups, or specific binding sites for targeted applications. Research into the synthesis of various O-acyl tartaric acid derivatives and N-substituted ethylenediamine (B42938) derivatives provides a foundation for this approach. academie-sciences.frresearchgate.netresearchgate.netacs.org
The exploration of supramolecular synthesis and co-crystallization techniques also presents a significant frontier. By introducing other molecular components during the crystallization process, it may be possible to create multi-component crystals or co-crystals of this compound with unique structural motifs and properties. This approach leverages non-covalent interactions, such as hydrogen bonding, to assemble molecules into well-defined architectures.
Furthermore, the development of stereoselective synthesis routes for derivatives will be crucial. Asymmetric synthesis methodologies can be employed to create complex chiral structures derived from the tartaric acid backbone, which can then be reacted with diaminoethane to form salts with highly specific three-dimensional arrangements. mdpi.commdpi.com This level of control is essential for applications that rely on precise molecular recognition, such as asymmetric catalysis.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Goal | Potential Application Areas |
| Functionalization of Precursors | Introduction of new chemical functionalities. | Photo-switchable materials, polymer science, targeted drug delivery. |
| Supramolecular Synthesis/Co-crystallization | Creation of multi-component crystalline materials. | Materials with tunable optical or electronic properties. |
| Asymmetric Synthesis of Derivatives | Precise control over the 3D molecular architecture. | Asymmetric catalysis, chiral sensors. |
Development of Advanced Functional Materials Based on this compound
Building upon its known piezoelectric and nonlinear optical (NLO) properties, future research is expected to explore the use of this compound as a building block for a new generation of advanced functional materials.
A significant area of interest is the development of tartrate-based metal-organic frameworks (MOFs) . nih.govnih.govresearchgate.net The carboxylate and hydroxyl groups of the tartrate anion are excellent coordinating sites for metal ions, and the diaminoethane cation could act as a template or a charge-balancing species within the framework. By selecting different metal centers and synthesis conditions, it may be possible to create porous MOFs with applications in gas separation, storage, and heterogeneous catalysis. The inherent chirality of the tartrate ligand could also be exploited to create chiral MOFs for enantioselective separations or catalysis. libretexts.org
The incorporation of this compound into chiral polymers and hybrid materials is another promising direction. The diamine and dicarboxylate functionalities allow it to be used as a monomer in polymerization reactions. The resulting polymers would possess chiral centers along their backbone, potentially leading to materials with unique chiroptical properties or applications in chiral chromatography.
Furthermore, the self-assembly properties of this compound could be harnessed to create ordered thin films and nanomaterials . Techniques such as solution-phase self-assembly or template-assisted growth could be used to fabricate nanostructures with controlled morphology and dimensionality. These materials could find applications in nanoelectronics, sensors, and catalysis. Research into chiral functional materials derived from other natural compounds provides a roadmap for these explorations. nih.gov
Expansion of Analytical Chemistry Methodologies Utilizing this compound
The inherent chirality of this compound makes it a compelling candidate for the development of new analytical methodologies, particularly in the field of enantioselective analysis.
One of the most promising applications is its use as a chiral selector in chromatographic and electrophoretic separation techniques. nih.govresearchgate.netwikipedia.org this compound could be immobilized onto a solid support to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.net The differential interactions of enantiomers with the chiral surface of the CSP would allow for their separation and quantification. Similarly, it could be used as a chiral additive in the mobile phase or as a component of the background electrolyte in capillary electrophoresis. wikipedia.org The use of tartaric acid and its derivatives for enantioseparation is well-established, providing a strong basis for this research direction. acs.org
This compound could also be employed as a chiral derivatizing agent . researchgate.net By reacting with a racemic mixture, it can form diastereomers that can be more easily separated and quantified using standard analytical techniques like NMR spectroscopy or achiral chromatography.
Finally, the development of chiral sensors based on this compound is a potential area of investigation. The compound could be incorporated into sensor arrays or coated onto the surface of transducers. The selective binding of a specific enantiomer to the this compound could then generate a measurable signal, allowing for the rapid and sensitive detection of chiral molecules.
Integration with Emerging Technologies in Materials Discovery and Design (e.g., AI, Machine Learning)
The discovery and design of new materials based on this compound can be significantly accelerated by integrating computational tools such as artificial intelligence (AI) and machine learning (ML). nih.govrsc.org
Crystal structure prediction (CSP) algorithms can be used to explore the potential polymorphic landscape of this compound and to predict the structures of new derivatives and co-crystals. scispace.comacs.orgtandfonline.comaganitha.aimdpi.comarxiv.org These computational methods can help identify the most stable crystal forms and guide experimental efforts toward synthesizing materials with desired properties. Machine learning models can be trained on existing crystal structure databases to predict the properties of hypothetical organic salts, including their stability and electronic properties. hiroshima-u.ac.jp
Machine learning models can also be developed to predict the chiroptical properties, NLO response, and piezoelectric coefficients of new this compound-based materials. sciencedaily.comresearchgate.netacs.org By training these models on datasets of known chiral crystals, it is possible to establish structure-property relationships that can guide the design of new molecules with enhanced performance. For example, logistic regression analysis has been used to predict which chemical groups are most likely to form chiral crystals. researchgate.net
The potential applications of AI and ML in this field are summarized below:
| AI/ML Application | Description | Impact on Research |
| Crystal Structure Prediction | Predicts stable crystal packing arrangements. | Reduces experimental screening efforts for polymorphs and new derivatives. |
| Property Prediction | Forecasts properties like NLO response and chirality. | Guides the synthesis of materials with enhanced functionalities. |
| Generative Models | Designs new molecules with desired properties. | Accelerates the discovery of novel functional materials. |
Addressing Challenges in Polymorphism and Crystal Engineering of this compound
A deep understanding and control of the solid-state structure of this compound are critical for its application in functional materials. Future research will need to address the challenges associated with its polymorphism and crystal engineering.
Polymorphism , the ability of a compound to exist in multiple crystal forms, can significantly impact its physical and chemical properties. A thorough investigation of the polymorphic landscape of this compound is necessary to identify and characterize all accessible polymorphs. This will involve a combination of experimental screening techniques and computational crystal structure prediction. chemrxiv.org Understanding the thermodynamic and kinetic relationships between different polymorphs is crucial for ensuring the reproducibility and performance of materials based on this compound. Studies on the polymorphism of other organic salts provide a framework for these investigations. researchgate.net
Crystal engineering aims to design and control the formation of crystalline solids with desired properties. For this compound, this involves understanding the interplay of intermolecular interactions, particularly hydrogen bonding, in directing the crystal packing. rsc.orgrsc.org Computational studies, such as density functional theory (DFT) calculations, can provide insights into the energetics of different hydrogen bonding motifs and help rationalize the observed crystal structures. By systematically modifying the molecular structure or the crystallization conditions, it may be possible to steer the self-assembly process toward specific crystal packing arrangements with optimized properties.
A key challenge in the crystal engineering of this compound is its conformational flexibility. tandfonline.comaganitha.ai Both the diaminoethane and tartrate ions have multiple rotatable bonds, leading to a complex conformational landscape that can complicate the prediction and control of crystal packing. Advanced computational methods that can accurately model molecular flexibility are essential for addressing this challenge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
